(1H-1,2,3-Triazol-1-yl)methanol
Description
(1H-1,2,3-Triazol-1-yl)methanol is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a hydroxymethyl group. The 1,2,3-triazole moiety is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceutical and material science applications . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole core . Its applications span corrosion inhibition, antitumor drug development, and enzymatic inhibition, though its specific properties are influenced by substituent effects and regiochemistry.
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
triazol-1-ylmethanol |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-1-4-5-6/h1-2,7H,3H2 |
InChI Key |
JPMCMQORJRTDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CO |
Origin of Product |
United States |
Preparation Methods
General Procedure for CuAAC-Based Synthesis
The most widely used method involves reacting azides with propargyl alcohol derivatives under Cu(I) catalysis. Key steps include:
-
Reagents : Azide (e.g., methyl azide), propargyl alcohol, CuSO₄·5H₂O, sodium ascorbate.
-
Conditions : Aqueous/organic solvent mixture (e.g., tert-butanol/H₂O), room temperature or mild heating.
-
Mechanism : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation.
Example :
Azidomethaneboronate reacts with propargyl alcohol in a 1:1 tert-butanol/water system with CuSO₄ and sodium ascorbate, yielding (1H-1,2,3-triazol-1-yl)methanol derivatives in 76–92% yields.
Optimized Protocols
-
Catalyst Systems :
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require purification steps.
Table 1. CuAAC Method Variations
Multi-Component Reactions
Formaldehyde-Mediated Three-Component Synthesis
A one-pot approach using alkynes, sodium azide, and formaldehyde generates 2-hydroxymethyl-2H-triazoles. However, this method predominantly forms the 2H regioisomer, necessitating further optimization for 1H selectivity.
Procedure :
-
Reagents : Terminal alkyne, NaN₃, formaldehyde, Cu(I) catalyst.
-
Conditions : Aqueous medium, 60–80°C, 12–24 hours.
Post-Functionalization of Pre-Formed Triazoles
Hydroxymethylation via Reduction
Triazole esters or nitriles are reduced to hydroxymethyl derivatives using agents like DIBAL-H or NaBH₄:
Deprotection Strategies
Protected hydroxymethyl groups (e.g., benzyl ethers) are cleaved via hydrogenolysis:
-
Procedure : 1-Benzyl-1H-triazole-4-methanol treated with H₂/Pd/C in MeOH affords the deprotected product (95% yield).
Comparative Analysis of Methods
Table 2. Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, scalability | Requires purified azides/alkynes |
| Multi-Component | One-pot efficiency | Low 1H selectivity |
| Post-Functionalization | Modular synthesis | Additional steps reduce atom economy |
Challenges and Innovations
Regioselectivity Control
Chemical Reactions Analysis
1H-Triazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole aldehydes or acids.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Triazole-1-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (1H-1,2,3-Triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active site residues of enzymes, leading to inhibition of their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Corrosion Inhibition Efficiency
(1H-1,2,3-Triazol-1-yl)methanol derivatives exhibit variable corrosion inhibition performance depending on substituents. For example:
- Benzyl-1H-1,2,3-triazole-4-yl)methanol demonstrates 52.0–89.3% inhibition efficiency in 1 M HCl on mild steel, attributed to the electron-donating benzyl group enhancing adsorption .
| Compound | Substituent | Inhibition Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzyl-1H-1,2,3-triazole-4-yl)methanol | Benzyl | 52.0–89.3 | 1 M HCl, MS | |
| This compound | Hydroxymethyl | Not reported | — | — |
Key Insight : Aromatic substituents (e.g., benzyl) enhance corrosion inhibition by improving metal surface adsorption via π-electron interactions, whereas alkyl or hydroxymethyl groups may reduce efficacy .
Antitumor Activity
- Thiadiazole derivative 9b : IC₅₀ = 2.94 µM (HepG2) via apoptosis induction .
- Thiazole derivative 12a : Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
Structural Advantage: The hydroxymethyl group in this compound may improve solubility, enhancing bioavailability compared to lipophilic analogs.
Regiochemical and Substituent Effects
- 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives: [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol (C₉H₉N₃O) exhibits distinct hydrogen-bonding patterns due to the 1,2,4-triazole ring, altering reactivity and biological interactions .
- Substituent Placement: [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol (C₁₀H₁₁N₃O) shows enhanced thermal stability due to the para-substituted triazole-methyl group .
Q & A
Q. What are the optimal synthetic conditions for (1H-1,2,3-Triazol-1-yl)methanol using click chemistry?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most efficient method. Key parameters include:
- Catalyst : Cu(I) sources like CuBr or CuSO₄ with sodium ascorbate .
- Solvents : Aqueous/organic mixtures (e.g., DMSO, acetonitrile, or THF) to balance solubility and reactivity .
- Temperature : Room temperature to 60°C, depending on substrate stability .
- Reaction Time : Typically 12–24 hours for >95% yield . Example: A 97% yield was achieved for a triazole derivative using CuSO₄ and sodium ascorbate in DMSO/H₂O .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-substitution) and functional groups. For example, triazole protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated in SHELXL-refined structures .
Advanced Questions
Q. How can researchers address contradictions in reaction yields during triazolylmethanol synthesis?
Yield variations arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance Cu(I) solubility but may promote side reactions .
- Catalyst Loading : Excess Cu(I) can lead to oxidative byproducts; optimal loading is 5–10 mol% .
- Substrate Steric Effects : Bulky substituents reduce cycloaddition efficiency. Kinetic studies under varying temperatures (25–60°C) help identify bottlenecks . Case Study: Bromination of a triazole-thiazole hybrid required 60°C in dioxane for 45% yield, highlighting temperature sensitivity .
Q. What strategies improve regioselectivity in CuAAC for triazolylmethanol derivatives?
- Ligand-Free Conditions : Favor 1,4-regioisomers due to Cu(I) coordination geometry .
- Microwave Assistance : Accelerates reaction kinetics, reducing side-product formation .
- Azide/Alkyne Ratio : A 1:1 molar ratio minimizes dimerization . Example: Solid-phase peptide synthesis achieved >95% regioselectivity using Cu(I) without ligands .
Q. How do substituents on the triazole ring influence biological activity?
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance antifungal activity by increasing electrophilicity .
- Hydrophobic Moieties (e.g., benzyl, thiopyran) : Improve membrane permeability, critical for antibacterial targets .
- Aminoethyl Side Chains : Enable hydrogen bonding with enzymes (e.g., kinase inhibition) . Table: Representative Bioactivity Data
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| [1-(2-Aminoethyl)-triazolyl]methanol | Kinase X | 0.12 | |
| [1-(Thiopyran)-triazolyl]methanol | Fungal CYP51 | 2.3 |
Q. What functional group transformations are feasible for this compound?
- Oxidation : Convert the -CH₂OH group to a ketone (e.g., using CrO₃) or carboxylic acid (KMnO₄) .
- Reduction : LiAlH₄ reduces esters to alcohols without affecting the triazole ring .
- Substitution : Nucleophilic displacement of -OH with amines or thiols under Mitsunobu conditions . Example: [1-(2-Chloro-4-methylphenyl)-triazolyl]methanol was oxidized to a methanoic acid derivative using KMnO₄ .
Methodological Guidance
- Contradiction Analysis : Compare NMR data across studies to identify inconsistent regioselectivity or impurities .
- Kinetic Studies : Use time-resolved IR or HPLC to monitor reaction progress under varying conditions .
- Computational Modeling : DFT calculations predict regioselectivity and transition states for CuAAC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
